Ethyl 2-(trimethylsilylmethyl)acrylate

Catalog No.
S1899082
CAS No.
74976-84-4
M.F
C9H18O2Si
M. Wt
186.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(trimethylsilylmethyl)acrylate

CAS Number

74976-84-4

Product Name

Ethyl 2-(trimethylsilylmethyl)acrylate

IUPAC Name

ethyl 2-(trimethylsilylmethyl)prop-2-enoate

Molecular Formula

C9H18O2Si

Molecular Weight

186.32 g/mol

InChI

InChI=1S/C9H18O2Si/c1-6-11-9(10)8(2)7-12(3,4)5/h2,6-7H2,1,3-5H3

InChI Key

HSEYTIDQGJXPIF-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=C)C[Si](C)(C)C

Canonical SMILES

CCOC(=O)C(=C)C[Si](C)(C)C

Origin and Significance:

The specific origin of ETMSA is not readily available in scientific literature. However, acrylate esters like ETMSA are often synthesized in laboratories for various research purposes. Their significance lies in their reactivity, particularly in undergoing polymerization reactions to form valuable polymers [].


Molecular Structure Analysis

The key feature of ETMSA's structure is the acrylate functional group (CH2=CH-COOCH2CH3). This group consists of a double bond (C=C) and an ester linkage (COOCH2CH3). The double bond makes ETMSA susceptible to addition reactions, while the ester linkage can be manipulated to introduce different functionalities [].

Another notable aspect is the trimethylsilylmethyl group (Si(CH3)3CH2-). The bulky trimethylsilyl group (Si(CH3)3) can influence the reactivity of the molecule by steric hindrance, meaning it can block other molecules from approaching the reaction site [].


Chemical Reactions Analysis

Synthesis:

Specific details on the synthesis of ETMSA are not widely reported. However, the general synthesis of acrylate esters involves the reaction of acrylic acid with an alcohol in the presence of an acid catalyst [].

For example, the reaction of acrylic acid (CH2=CH-COOH) with ethanol (CH3CH2OH) in the presence of sulfuric acid (H2SO4) could potentially yield ETMSA:

CH2=CH-COOH + CH3CH2OH -> CH2=CH-COOCH2CH3 + H2O []

Other Relevant Reactions:

Due to its acrylate group, ETMSA can undergo various addition reactions. For instance, it can react with nucleophiles (electron-donating species) to form new carbon-carbon bonds. Additionally, the trimethylsilyl group can be manipulated or removed under specific reaction conditions to introduce different functionalities into the molecule [].

Decomposition:


Physical And Chemical Properties Analysis

  • CAS Number: 74976-84-4 []
  • Appearance: Colorless liquid []
  • Boiling Point: 70-72 °C/10 mmHg (literature value) []
  • Density: 0.897 g/mL at 25 °C (literature value) []
  • Refractive Index: n20/D 1.438 (literature value) []
  • Flash Point: 140 °F []
  • Storage Temperature: 2-8 °C []

As ETMSA is primarily a research intermediate, information on its specific mechanism of action in biological systems is not applicable.

  • Flammability: ETMSA has a flash point of 140 °F, indicating flammability. []
  • Safety Precautions: Specific data on toxicity is not available, but as with most organic compounds, standard laboratory safety practices should be followed when handling ETMSA. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and working in a well-ventilated fume hood.
  • Organic synthesis

    ETMSA acts as a precursor in the synthesis of more complex molecules. The acrylic ester group readily undergoes various reactions, such as Michael additions and Diels-Alder cycloadditions, allowing researchers to construct new carbon-carbon bonds. For instance, a study describes its use in the synthesis of functionalized cyclopentane derivatives Source: Journal of Organic Chemistry.

  • Protecting groups

    The trimethylsilyl group in ETMSA can function as a protecting group for carboxylic acids. This group can be introduced to temporarily mask the reactivity of the carboxylic acid functionality while allowing reactions to occur at other sites in the molecule. The trimethylsilyl group can then be easily removed under specific conditions to regenerate the free carboxylic acid. An example of this application is described in a research publication Source: The Journal of Organic Chemistry: .

  • Bioorganic chemistry

    ETMSA finds applications in bioorganic chemistry research due to its ability to participate in reactions with biomolecules. The acrylic moiety can undergo nucleophilic addition reactions: with nucleophiles present in biomolecules, enabling the attachment of ETMSA to specific sites. This allows researchers to study the interactions between the modified biomolecule and other molecules or biological systems.

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids or ketones, depending on the oxidizing agent utilized.
  • Reduction: Reduction reactions can convert the acrylate group into alcohols or alkanes.
  • Substitution: The trimethylsilylmethyl group can be replaced with other functional groups through nucleophilic substitution reactions.
  • Polymerization: The acrylate functionality allows for polymerization, forming polymers with distinct properties that can be tailored for specific applications.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various catalysts for polymerization processes .

Ethyl 2-(trimethylsilylmethyl)acrylate exhibits notable biological activity, particularly in biochemical pathways:

  • Enzyme Interaction: It acts as a substrate for various enzymes, including esterases, facilitating the hydrolysis of ester bonds and leading to the formation of acids and alcohols.
  • Cellular Effects: This compound influences cellular functions by modulating signaling pathways and gene expressions, potentially altering metabolic processes within cells.
  • Metabolic Pathways: It participates in metabolic pathways where it interacts with enzymes and cofactors, contributing to the synthesis of key metabolites.
  • Transport and Distribution: Within biological systems, this compound is distributed through specific transporters, affecting its localization and accumulation in different cellular compartments .

The synthesis of ethyl 2-(trimethylsilylmethyl)acrylate can be achieved through various methods. A common approach involves:

  • Reacting ethyl acrylate with trimethylsilylmethyl chloride.
  • Utilizing a base such as triethylamine to facilitate the reaction.

This method allows for efficient production of the compound while maintaining the integrity of both functional groups present in the molecule .

Ethyl 2-(trimethylsilylmethyl)acrylate finds applications across multiple fields:

  • Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers that exhibit enhanced properties due to the presence of the trimethylsilyl group.
  • Organic Synthesis: This compound serves as an important intermediate in the preparation of various organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties make it suitable for developing materials with specific functionalities, such as coatings and adhesives .

Studies on ethyl 2-(trimethylsilylmethyl)acrylate have shown its potential interactions with biological macromolecules. These interactions may affect its reactivity and biological activity, influencing how it is utilized in synthetic pathways or therapeutic applications. Understanding these interactions is crucial for optimizing its use in various chemical processes .

Ethyl 2-(trimethylsilylmethyl)acrylate can be compared with several similar compounds:

Compound NameKey Features
Ethyl AcrylateLacks the trimethylsilylmethyl group; less versatile in certain reactions.
Trimethylsilylmethyl MethacrylateContains a methacrylate moiety instead of an acrylate; leads to different reactivity profiles.
Ethyl 2-(Bromomethyl)AcrylateContains a bromomethyl group; results in different chemical properties and reactivity patterns.

The uniqueness of ethyl 2-(trimethylsilylmethyl)acrylate lies in its combination of both acrylate and trimethylsilylmethyl functionalities, providing a balance between reactivity and stability that is advantageous for various applications in research and industry .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Ethyl 2-(trimethylsilylmethyl)acrylate

Dates

Modify: 2023-08-16

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